
3-(Bromomethyl)-4-chloro-5-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-4-chloro-5-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-chloro-5-methoxypyridine typically involves the bromination of 4-chloro-5-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized under strong oxidative conditions, although this is less common due to the stability of the methoxy group.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized products with altered functional groups.
- Reduced products with the chloro group replaced by hydrogen.
科学的研究の応用
3-(Bromomethyl)-4-chloro-5-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-4-chloro-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The chloro and methoxy groups may influence the compound’s binding affinity and specificity.
類似化合物との比較
3-(Bromomethyl)pyridine: Lacks the chloro and methoxy groups, making it less versatile in terms of chemical reactivity.
4-Chloro-5-methoxypyridine: Lacks the bromomethyl group, limiting its use in substitution reactions.
3-(Chloromethyl)-4-chloro-5-methoxypyridine: Similar but with a chloromethyl group instead of bromomethyl, which may result in different reactivity and biological activity.
Uniqueness: 3-(Bromomethyl)-4-chloro-5-methoxypyridine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
特性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC名 |
3-(bromomethyl)-4-chloro-5-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,2H2,1H3 |
InChIキー |
LWJDDQPDYZRNMT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CN=C1)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



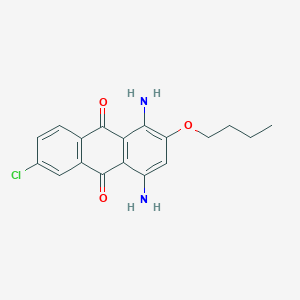



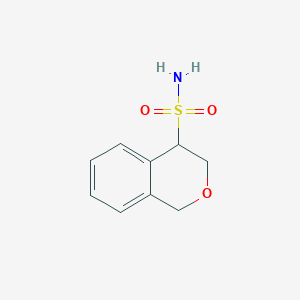


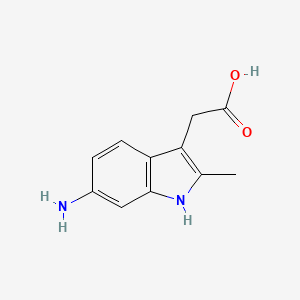
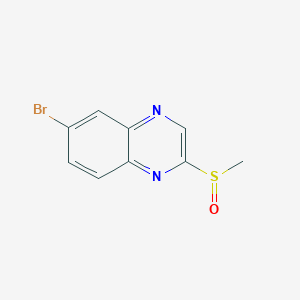
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
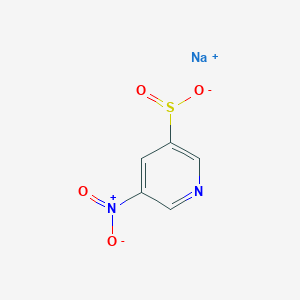
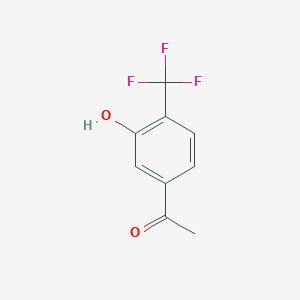
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
